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Compound of Interest

Methyl 2-bromooxazole-5-
Compound Name:
carboxylate

Cat. No.: B1387843

Introduction: A Versatile Heterocyclic Building
Block

Methyl 2-bromooxazole-5-carboxylate is a bifunctional organic compound featuring an
oxazole ring, a synthetically versatile five-membered heterocycle. The oxazole nucleus is a
privileged structure in medicinal chemistry, appearing in numerous natural products and
bioactive molecules known for a wide spectrum of therapeutic activities, including anticancer,
antimicrobial, and anti-inflammatory properties.[1][2] This compound is specifically designed for
advanced organic synthesis, offering two distinct and orthogonal sites for chemical
modification: a reactive bromine atom at the 2-position and a methyl ester at the 5-position.[2]

The primary value of Methyl 2-bromooxazole-5-carboxylate lies in its role as a key
intermediate for constructing more complex molecular architectures.[2] The carbon-bromine
bond is primed for palladium-catalyzed cross-coupling reactions, while the ester functional
group allows for a variety of classical transformations.[2] This dual reactivity makes it an
essential reagent for chemists aiming to generate libraries of novel compounds for high-
throughput screening and to advance structure-activity relationship (SAR) studies in drug
development.[2]

Molecular Structure and Physicochemical
Properties
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Structural Elucidation

The structure of Methyl 2-bromooxazole-5-carboxylate consists of a central 1,3-oxazole ring.
A bromine atom is substituted at the C2 position, which is known to be electron-deficient and
thus susceptible to nucleophilic attack or participation in metal-catalyzed coupling reactions. A
methyl carboxylate group is attached at the C5 position, providing a site for modification via
hydrolysis, amidation, or reduction.

Caption: Chemical structure of Methyl 2-bromooxazole-5-carboxylate.

Physicochemical Data

The key physical and chemical properties of Methyl 2-bromooxazole-5-carboxylate are
summarized below. This data is essential for planning reactions, purification, and storage.

Property Value Reference(s)
CAS Number 1092351-96-6 [2][3]
Molecular Formula CsH4BrNOs [2]

Molecular Weight 205.99 g/mol [2]
Appearance Solid (form may vary)

Purity Typically =297% [4]

Inert atmosphere, store in
Storage Temperature [4]
freezer, under -20°C

SMILES COC(=0O)clcncce(Br)ol

Anticipated Spectroscopic Profile

While a dedicated, peer-reviewed spectroscopic analysis for this specific molecule is not readily
available in the provided search results, its profile can be reliably predicted based on the
analysis of closely related oxazole and thiazole analogs.[5][6] These predictions are invaluable
for reaction monitoring and structural confirmation.

'H NMR Spectroscopy
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The proton NMR spectrum is expected to be simple, showing two key signals in the aromatic
and aliphatic regions.

Oxazole Proton (H4): A singlet is expected for the proton at the C4 position of the oxazole
ring. Based on analogous structures, its chemical shift would likely appear in the range of
7.0 -7.5 ppm.[6]

Methyl Ester Protons (-OCHs): A sharp singlet corresponding to the three protons of the
methyl ester group is anticipated. This signal would typically be found in the upfield region,
around o 3.8 - 4.0 ppm.[6]

3C NMR Spectroscopy

The carbon NMR spectrum will provide key information about the carbon skeleton.

e Carbonyl Carbon (C=0): The ester carbonyl carbon is expected to be the most downfield
signal, typically in the range of & 158 - 162 ppm.[6]

Oxazole Ring Carbons (C2, C4, C5): These carbons will have distinct chemical shifts. The
C2 carbon, bonded to both bromine and nitrogen, is expected around & 158 - 162 ppm. The
C5 carbon, attached to the ester, is predicted in the 4 150 - 155 ppm range. The C4 carbon,
bonded to a proton, will be the most upfield of the ring carbons, likely around & 100 - 105

ppm.[6]

Methyl Ester Carbon (-OCHs): The carbon of the methyl group will appear in the aliphatic
region, typically at & 55 - 60 ppm.[6]

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying key functional groups.

e C=0 Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group is
expected between 1720 - 1740 cm~1.[6]

e C-O Stretch: A strong band for the C-O single bond of the ester is anticipated in the 1200 -
1300 cm~1 region.[6]
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e C=N and C=C Stretches: Absorptions corresponding to the stretching vibrations of the
oxazole ring are expected in the fingerprint region, typically between 1500 - 1650 cm~1.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and reveal isotopic patterns characteristic
of bromine.

e Molecular lon Peak [M]*: The spectrum should display a pair of peaks for the molecular ion,
[M]* and [M+2]*, with nearly equal intensity (approximately 1:1 ratio). This is the
characteristic isotopic signature of a molecule containing one bromine atom (“°Br and 8!Br).
The expected m/z values would be around 205 and 207.

Synthesis and Purification
Synthetic Strategy

The synthesis of substituted oxazoles can be achieved through various established
methodologies. A highly efficient and practical approach involves the [3+2]-cycloaddition
reaction between an appropriate precursor and an isocyanide derivative.[7] A common and
robust strategy for synthesizing 4,5-disubstituted oxazoles directly from carboxylic acids has
been developed, which proceeds via an in situ generated acylpyridinium salt that is
subsequently trapped by an isocyanoacetate.[8]
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Starting Materials
(e.g., Bromo-acid precursor, Methyl Isocyanoacetate)

Step 1: Acyl Intermediate Formation
(e.g., with Triflylpyridinium reagent)

Step 2: Cycloaddition Reaction
(Trapping with Isocyanoacetate)

Step 3: Work-up & Extraction
(Quench, Separate Layers)

Purification
Flash Column Chromatograph

Final Product
(Methyl 2-bromooxazole-5-carboxylate)

Click to download full resolution via product page

Caption: General workflow for the synthesis of substituted oxazoles.

Detailed Experimental Protocol (Representative)

This protocol is a representative procedure based on modern oxazole synthesis methods.[8]
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o Reagent Preparation: To a solution of the corresponding 2-bromo-carboxylic acid precursor
(2.0 equiv) in dichloromethane (DCM, 0.1 M), add a stable triflylpyridinium reagent (1.3
equiv) and a suitable base such as triethylamine (1.5 equiv).

o Reaction Initiation: Stir the mixture at room temperature for 10-15 minutes to facilitate the
formation of the acylpyridinium intermediate.

o Cycloaddition: Add methyl isocyanoacetate (1.2 equiv) to the reaction mixture.

e Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption
of the starting material by Thin-Layer Chromatography (TLC). The reaction is typically
complete within 1-3 hours.

o Work-up: Upon completion, quench the reaction with a saturated aqueous solution of
NaHCOs. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

 Purification: Combine the organic layers, wash with brine, dry over anhydrous NazSOa4, filter,
and concentrate under reduced pressure. Purify the crude residue by flash column
chromatography on silica gel to yield the pure product.

Causality of Choices:

e Solvent (DCM): Dichloromethane is an excellent choice due to its inertness and ability to
dissolve a wide range of organic reagents without participating in the reaction.

 Triflylpyridinium Reagent: This reagent serves as a highly efficient activating agent for the
carboxylic acid, enabling the subsequent nucleophilic attack by the isocyanide.[8]

» Base (Triethylamine): The base is crucial for scavenging the triflic acid generated during the
activation step, driving the reaction forward.

Chemical Reactivity and Synthetic Utility

The bifunctional nature of Methyl 2-bromooxazole-5-carboxylate is the cornerstone of its
synthetic value.

Palladium-Catalyzed Cross-Coupling Reactions
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The C2-bromine bond is an excellent handle for introducing molecular diversity. It readily
participates in various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura
(with boronic acids), Stille (with organostannanes), and Sonogashira (with terminal alkynes).[2]
[9] These reactions are fundamental in modern organic synthesis for forming C-C bonds.[10]
The general reactivity order for aryl halides in these couplings is | > Br > Cl, making the bromo-
substituent highly effective.[11]

Methyl 2-bromooxazole-5-carboxylate
|
Pdlladium-Catalyzed Cross-Coupling

Suzuki Coupling Stille Coupling
+ R-B(OH)2 + R-Sn(Bu)s

Sonogashira Coupling
+ R-C=CH

Products

2-Aryl/Vinyl Oxazole

2-Aryl/Heteroaryl Oxazole 2-Alkynyl Oxazole

Click to download full resolution via product page

Caption: Key cross-coupling reactions at the C2-position.

Detailed Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a typical procedure for coupling an arylboronic acid to the oxazole core.

* Reaction Setup: In an oven-dried flask under an inert atmosphere (e.g., Argon or Nitrogen),
combine Methyl 2-bromooxazole-5-carboxylate (1.0 equiv), the desired arylboronic acid
(1.2-1.5 equiv), a palladium catalyst such as Pd(PPhs)a (2-5 mol%), and a base like K2COs
or Cs2C0s3 (2.0-3.0 equiv).

e Solvent Addition: Add a degassed solvent system, typically a mixture like Dioxane/Water or
Toluene/Ethanol/Water.

© 2025 BenchChem. All rights reserved. 7/12 Tech Support


https://www.benchchem.com/fr/product/b1387843
https://www.researchgate.net/publication/229627372_Cross-Coupling_Reactions_on_Azoles_with_Two_and_More_Heteroatoms
https://discovery.researcher.life/article/cross-coupling-and-related-reactions-connecting-past-success-to-the-development-of-new-reactions-for-the-future/2f6b8cac68a03f05a692231175151de8
https://www.researchgate.net/publication/11230199_Synthesis_of_2'-Substituted_4-Bromo-24'-bithiazoles_by_Regioselective_Cross-Coupling_Reactions
https://www.benchchem.com/product/b1387843?utm_src=pdf-body-img
https://www.benchchem.com/product/b1387843?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1387843?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e Heating: Heat the reaction mixture to 80-100 °C and stir until the starting material is
consumed (monitor by TLC or LC-MS).

» Work-up: Cool the reaction to room temperature, dilute with water, and extract with an
organic solvent (e.g., ethyl acetate).

 Purification: Wash the combined organic layers with brine, dry over anhydrous Na-SOa, and
concentrate. Purify the residue via column chromatography to obtain the 2-arylated oxazole
product.

Transformations of the Ester Moiety

The methyl ester at the C5 position offers a secondary site for functionalization.

e Hydrolysis: Saponification using a base like LIOH or NaOH in a water/methanol mixture
yields the corresponding carboxylic acid. This acid can then be coupled with amines to form
amides using standard peptide coupling reagents (e.g., HATU, EDC).

o Reduction: The ester can be reduced to a primary alcohol using strong reducing agents like
lithium aluminum hydride (LiAIHa4).

Applications in Drug Discovery

The oxazole scaffold is frequently utilized by medicinal chemists to develop new therapeutic
agents.[1] Derivatives of oxazole-4-carboxylic acid have demonstrated promising activity
against various bacterial and fungal strains.[1] The ability to easily diversify Methyl 2-
bromooxazole-5-carboxylate at two positions makes it an ideal precursor for generating
compound libraries for screening against various biological targets, such as protein kinases.[1]

Safety, Handling, and Storage

Proper handling of Methyl 2-bromooxazole-5-carboxylate is critical for laboratory safety. The
following information is based on data for structurally similar bromo-heterocyclic compounds.
[12][13][14][15]
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Hazard Category GHS Information Precautionary Statements

P264: Wash skin thoroughly
after handling. P270: Do not
eat, drink or smoke when using
Acute Toxicity H302: Harmful if swallowed this product. P301+P312: IF
SWALLOWED: Call a POISON
CENTER/doctor if you feel

unwell.

P280: Wear protective gloves.
P302+P352: IF ON SKIN:
Wash with plenty of soap and

Skin Irritation H315: Causes skin irritation

water.

P280: Wear eye
protection/face protection.
P305+P351+P338: IF IN
o H319: Causes serious eye EYES: Rinse cautiously with
Eye Irritation o )
irritation water for several minutes.
Remove contact lenses, if
present and easy to do.

Continue rinsing.

] P261: Avoid breathing
) o H335: May cause respiratory )
Respiratory Irritation o dust/fume/gas/mist/vapors/spr
irritation
ay.

o Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and
chemical-resistant gloves (e.qg., nitrile) when handling this compound.

o Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or
vapors.[12] Avoid contact with skin, eyes, and clothing.[13]

o Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[12] For long-
term stability, store under an inert atmosphere at freezer temperatures (-20°C).[4]
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» Disposal: Dispose of contents and container to an approved waste disposal plant in
accordance with local, state, and federal regulations.[12]

Conclusion

Methyl 2-bromooxazole-5-carboxylate is a high-value, versatile synthetic intermediate with
significant potential in organic synthesis and medicinal chemistry. Its dual reactive sites—the
C2-bromine for cross-coupling and the C5-ester for functional group interconversion—provide a
robust platform for the rapid generation of molecular complexity. The predictable spectroscopic
signature and well-established reactivity patterns make it a reliable tool for researchers.
Adherence to proper safety and handling protocols is essential for its effective and safe
utilization in the laboratory. This guide provides the foundational knowledge required for
scientists to fully exploit the synthetic potential of this powerful building block.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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